molecular formula C14H13ClFN B1513109 N-(3-Chlorophenethyl)-4-fluoroaniline

N-(3-Chlorophenethyl)-4-fluoroaniline

Cat. No.: B1513109
M. Wt: 249.71 g/mol
InChI Key: LSYDYNOCGKMHEN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenethyl)-4-fluoroaniline is an aromatic amine derivative characterized by a 4-fluoroaniline core substituted with a 3-chlorophenethyl group. This compound combines electron-withdrawing fluorine and chlorine substituents, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C14H13ClFN

Molecular Weight

249.71 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-4-fluoroaniline

InChI

InChI=1S/C14H13ClFN/c15-12-3-1-2-11(10-12)8-9-17-14-6-4-13(16)5-7-14/h1-7,10,17H,8-9H2

InChI Key

LSYDYNOCGKMHEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Chlorophenethyl)-4-fluoroaniline with key analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activity Reference
This compound 3-Chlorophenethyl, 4-fluoroaniline 249.71 (calculated) Not reported; inferred antifungal
3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline 3-Cl, 4-F, 2,6-dichlorobenzylidene 333.03 Antifungal (vs. Sclerotium rolfsii)
N-((2-Ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline 2-Ethoxynaphthyl, imine bond, 4-F 307.35 Structural studies (X-ray diffraction)
N-(4-Fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide 4-F, 2,4-dichlorophenoxy, propanamide 327.00 Pseudomonas aeruginosa inhibition
N-(2,4-Dichlorobenzylidene)-4-fluoroaniline 2,4-dichlorobenzylidene, 4-F 284.11 Antifungal (vs. Rhizoctonia bataticola)

Physicochemical Properties

  • Lipophilicity: The 3-chlorophenethyl group increases logP compared to simpler analogs like N-(4-fluorophenyl)iminoboronates, enhancing cellular uptake .
  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the aniline ring, while chlorine’s inductive effect may modulate reactivity in electrophilic substitutions .

Preparation Methods

Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

The most widely adopted method involves catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using platinum or palladium catalysts under controlled hydrogen pressure and temperature. This method offers high purity and yield, with relatively mild reaction conditions and environmentally friendlier profiles compared to traditional metal powder reductions.

Typical Procedure:

Example Data from Industrial Scale:

Batch Size (kg) Catalyst (g) Pressure (MPa) Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
0.6 2 0.5 60 8 94 99.5
60 200 0.8 80 5 96 99.6
60 150 5.0 50 10 94 99.7
60 300 0.1 100 1 95 99.5

This hydrogenation method avoids the generation of large amounts of acid mist and iron sludge associated with traditional iron powder reductions, improving environmental impact and process safety.

Fluorine Displacement and Reduction from 3,4-Dichloronitrobenzene

An alternative synthetic route involves a three-step process starting from 3,4-dichloronitrobenzene:

  • Fluorine Displacement: Reaction with fluoride salts (potassium monofluoride or cesium fluoride) in solvent under reflux to obtain 3-chloro-4-fluoronitrobenzene.
  • Hydrogenation Reduction: Catalytic hydrogenation of the nitro group to aniline using Pd-C in methanol at room temperature.
  • Salt Formation: Conversion of the free base to 3-chloro-4-fluoroaniline hydrochloride by treatment with HCl gas.

This method features solvent and catalyst recycling, low byproduct formation, and stable product properties. It also avoids the use of toxic chlorine gas and expensive fluorobenzene raw materials, making it economically attractive for industrial production.

Synthesis of this compound

Once 3-chloro-4-fluoroaniline is obtained, it can be coupled with 3-chlorophenethyl derivatives to form this compound.

Amide Bond Formation Using Coupling Reagents

A reported method involves the activation of a carboxylic acid derivative (or similar precursor) of the phenethyl moiety using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine), followed by reaction with 4-fluoroaniline derivatives.

Typical Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or ethyl acetate (EA)
  • Base: DIPEA or pyridine
  • Coupling reagent: HATU or 2,4,6-Tripropyl-1,3,5,2,4,6-Trioxatriphosphorinane-2,4,6-Trioxide
  • Temperature: Room temperature
  • Reaction time: 0.5 to 16 hours
  • Workup: Quenching with water or NaOH, extraction with ethyl acetate, drying, filtration, and purification by preparative HPLC

Example Data:

Step Reagents & Conditions Yield (%) Product Form
1 Compound 3a + DIPEA + HATU + 4-chlorobenzylamine in DMF, r.t. 2 h 11 White solid
2 Compound 3a + Pyridine + Trioxatriphosphorinane + 4-aminobenzotrifluoride in EA, r.t. 16 h 5 White solid

Mass spectrometry and NMR data confirm the formation of the target compound with the expected molecular weights and proton environments.

Summary Table of Key Preparation Methods

Preparation Step Method/Conditions Yield (%) Purity (%) Notes
3-Chloro-4-fluoroaniline synthesis Catalytic hydrogenation (Pt/C or Pd-C, H2, 50–100°C, 0.1–5 MPa) 94–96 >99.5 Industrial scale, environmentally friendly
3-Chloro-4-fluoroaniline synthesis Fluorine displacement + Pd-C hydrogenation + HCl salt formation Not specified Not specified Economical, low byproducts, solvent recycling
Amide coupling to form target compound HATU/DIPEA in DMF or pyridine + trioxatriphosphorinane in EA, r.t. 5–11 - Purification by preparative HPLC
Nitro reduction (alternative) NaBH4 with catalyst in water at 55 °C 78 - Green chemistry, catalyst magnetically removed

Q & A

(Basic) What are the common synthetic routes for preparing N-(3-Chlorophenethyl)-4-fluoroaniline?

Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 4-fluoroaniline derivatives with 3-chlorophenethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C . Acetic anhydride may also be used to acetylate intermediates, improving reaction efficiency and stability .

(Advanced) How can reaction conditions be optimized to minimize by-product formation during synthesis?

Answer:
Key parameters include:

  • Temperature control : Elevated temperatures (>60°C) may accelerate side reactions (e.g., oxidation or dimerization), as observed in analogous 4-chloroaniline syntheses .
  • Stoichiometry : Precise molar ratios of reactants reduce unreacted intermediates. Excess 3-chlorophenethyl halide can lead to di-substitution byproducts.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) improve selectivity in coupling reactions, as demonstrated in Pd-catalyzed hydrogenation studies of fluorinated anilines .

(Advanced) What advanced techniques are used for structural elucidation and purity assessment?

Answer:

  • X-ray crystallography : Resolves molecular geometry and confirms substitution patterns, as applied to structurally similar Schiff base derivatives .
  • High kinetic energy ion mobility spectrometry (HiKE-IMS) : Detects isomerization and protonation states, critical for distinguishing para/meta configurations in fluorinated anilines .
  • NMR spectroscopy : ¹⁹F and ¹H NMR quantify regiochemical purity, with chemical shifts sensitive to electronic effects from the chlorophenethyl group .

(Basic) What environmental safety protocols are recommended for handling this compound?

Answer:

  • Waste treatment : Advanced oxidation processes (AOPs), such as UV/H₂O₂, degrade aromatic amines into less toxic carboxylic acids or CO₂ .
  • Containment : Use fume hoods and sealed reactors to prevent volatilization.
  • Biodegradation : Microbial consortia (e.g., Pseudomonas spp.) can metabolize fluorinated anilines under aerobic conditions, though chloro-substituents may slow degradation .

(Advanced) How do electronic effects of the chlorophenethyl and fluoro groups influence reactivity?

Answer:

  • Electron-withdrawing effects : The 3-chlorophenethyl group decreases electron density on the aniline ring, reducing nucleophilicity at the amine group.
  • Ortho/para-directing fluorine : The 4-fluoro substituent directs electrophilic attacks to the ortho position, as shown in nitration and halogenation studies of related compounds .
  • Steric hindrance : The chlorophenethyl chain may impede access to reactive sites, necessitating bulky catalysts or elevated temperatures for functionalization .

(Advanced) How can researchers resolve contradictions in kinetic data for hydrogenation or substitution reactions?

Answer:

  • Mechanistic modeling : Compare experimental rate constants with density functional theory (DFT) calculations to identify rate-limiting steps.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation, as applied in Pd-catalyzed hydrogenation studies .
  • Parameter isolation : Systematically vary one variable (e.g., solvent polarity) while holding others constant to disentangle competing effects .

(Basic) What biological screening strategies are applicable for this compound?

Answer:

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases, leveraging fluorinated anilines’ propensity for hydrogen bonding .
  • Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to evaluate MIC (minimum inhibitory concentration) .

(Advanced) What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., fungal CYP51) using software like AutoDock Vina, informed by crystallographic data from related acetamide derivatives .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability, critical for optimizing bioavailability .

(Basic) How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days, followed by HPLC analysis to detect degradation products .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

(Advanced) What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions, as validated for fluorinated aniline derivatives .
  • Crystallization optimization : Use anti-solvent addition (e.g., water in ethanol) to enhance yield and purity, guided by solubility parameters .

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